molecular formula C15H13BrN2O3 B4603488 3-{[(4-bromophenoxy)acetyl]amino}benzamide

3-{[(4-bromophenoxy)acetyl]amino}benzamide

Cat. No.: B4603488
M. Wt: 349.18 g/mol
InChI Key: SUZVDUMGWUJMHC-UHFFFAOYSA-N
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Description

3-{[(4-bromophenoxy)acetyl]amino}benzamide is an organic compound that features a benzamide core with a 4-bromophenoxyacetyl substituent

Properties

IUPAC Name

3-[[2-(4-bromophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-11-4-6-13(7-5-11)21-9-14(19)18-12-3-1-2-10(8-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZVDUMGWUJMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenoxy)acetyl]amino}benzamide typically involves the following steps:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-bromophenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.

    Amidation: The acyl chloride is reacted with 3-aminobenzamide in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for better efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenoxy ring can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: 4-bromophenoxyacetic acid and 3-aminobenzamide.

    Oxidation and Reduction: Products will depend on the specific oxidation or reduction pathway.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition, particularly in the context of drug development.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-{[(4-bromophenoxy)acetyl]amino}benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromophenoxyacetyl group can interact with hydrophobic pockets in the enzyme, while the benzamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenoxyacetic acid
  • 3-aminobenzamide
  • N-(4-bromophenoxyacetyl)aniline

Uniqueness

3-{[(4-bromophenoxy)acetyl]amino}benzamide is unique due to the combination of its bromophenoxy and benzamide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-bromophenoxy)acetyl]amino}benzamide
Reactant of Route 2
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3-{[(4-bromophenoxy)acetyl]amino}benzamide

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